molecular formula C19H23NO4 B2973258 Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 846063-59-0

Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2973258
CAS No.: 846063-59-0
M. Wt: 329.396
InChI Key: KSJNUDIQTVTYMP-UHFFFAOYSA-N
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Description

Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine-4-carboxylate core substituted at the 1-position with a (7-methyl-2-oxochromen-4-yl)methyl group. Chromen (coumarin) derivatives are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-3-23-19(22)14-6-8-20(9-7-14)12-15-11-18(21)24-17-10-13(2)4-5-16(15)17/h4-5,10-11,14H,3,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJNUDIQTVTYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331571
Record name ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

846063-59-0
Record name ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate typically involves the following steps:

  • Formation of 7-Methyl-2-oxochromen-4-ylmethyl Piperidine: This can be achieved by reacting 7-methyl-2-oxochromen-4-ylmethyl chloride with piperidine in the presence of a suitable base such as triethylamine.

  • Esterification: The resulting piperidine derivative is then esterified with ethanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its coumarin core makes it a valuable intermediate in organic synthesis.

Biology: Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate has shown potential in biological studies, particularly in the development of antimicrobial and antifungal agents.

Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an anti-inflammatory and analgesic agent. Its derivatives are being explored for their therapeutic effects in various medical conditions.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and dyes due to its aromatic properties.

Mechanism of Action

The mechanism by which Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the derivative and the biological system .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Physicochemical Properties

  • Solubility and Polarity : The chromen group in the target compound likely reduces water solubility compared to analogs like ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (, similarity score 0.91), which contains a polar hydroxyethyl substituent .
  • Spectral Data : provides detailed ¹H/¹³C NMR and HRMS data for naphthyridine derivatives, showing distinct shifts for protons adjacent to carbonyl groups (e.g., δ 172.2 ppm for C=O in isomer 1-2) . Such data can guide structural validation for the target compound.

Biological Activity

Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a chromenyl moiety, which is known for its diverse biological activities. The presence of the chromenyl group, derived from chromone, is significant in medicinal chemistry as it contributes to the compound's pharmacological properties.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity:

  • The chromenyl moiety is known for its antioxidant properties, which can help protect cells from oxidative stress. Studies have shown that compounds with similar structures exhibit significant free radical scavenging abilities.

2. Anticancer Potential:

  • This compound has been investigated for its anticancer effects. Research indicates that compounds with chromenyl structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

3. Anti-inflammatory Effects:

  • The compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Studies suggest that similar derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

4. Estrogenic Activity:

  • Certain derivatives of chromenyl compounds have been reported to exhibit estrogen-like activity, influencing cell viability and proliferation in estrogen-sensitive cells . This aspect could be explored further for therapeutic applications in hormone-related disorders.

The mechanisms through which this compound exerts its biological effects include:

1. Interaction with Molecular Targets:

  • The compound may interact with specific proteins and enzymes, enhancing its biological efficacy. For instance, studies have shown that similar compounds can bind to estrogen receptors and modulate their activity .

2. Induction of Apoptosis:

  • The ability to induce apoptosis is crucial for anticancer activity. Research indicates that compounds with chromenyl structures can activate intrinsic and extrinsic apoptotic pathways, leading to cancer cell death .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
Methyl 1-[6-hydroxy-coumarin]-methyl-piperidineHydroxyl group on the chromenKnown for strong fluorescence properties
Ethyl 1-[6-hydroxy-coumarin]-methyl-piperidineEthoxy substituentPotentially enhanced solubility
Methyl 7-hydroxycoumarinHydroxyl at position 7Recognized for diverse biological activities

This table highlights how variations in structure can influence the biological activity and pharmacological potential of these compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives, including those containing chromenyl moieties:

Case Study 1: Antioxidant Activity Assessment

  • A study evaluated the antioxidant capacity of various piperidine derivatives, revealing that those with chromenyl substitutions exhibited superior free radical scavenging abilities compared to their non-substituted counterparts.

Case Study 2: Anticancer Mechanisms

  • Research on the anticancer effects of similar compounds demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells via mitochondrial pathways, suggesting a promising avenue for further exploration .

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